Octa-2,6-diene-1,8-diol
Description
Octa-2,6-diene-1,8-diol (CAS: N/A; molecular formula: C₈H₁₂O₂) is a linear diol characterized by conjugated double bonds at positions 2 and 6, with hydroxyl groups at the terminal carbons (C1 and C8). Its structure imparts unique reactivity, particularly in cyclization and oxidation reactions. This compound is of interest in synthetic organic chemistry for constructing bicyclic frameworks and as a precursor to bioactive molecules. Derivatives such as 10-Hydroxygeraniol (2,6-dimethylthis compound) are notable for their roles in terpenoid biosynthesis .
Properties
CAS No. |
84117-75-9 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
octa-2,6-diene-1,8-diol |
InChI |
InChI=1S/C8H14O2/c9-7-5-3-1-2-4-6-8-10/h3-6,9-10H,1-2,7-8H2 |
InChI Key |
ROGXKDQQAVRTSA-UHFFFAOYSA-N |
Canonical SMILES |
C(CC=CCO)C=CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Dehydration of Alcohols: One common method to synthesize conjugated dienes like Octa-2,6-diene-1,8-diol is through the dehydration of alcohols.
Dehydrohalogenation of Organohalides: Another method involves the dehydrohalogenation of organohalides, where halogen atoms are removed from the molecule, typically using a strong base.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as those mentioned above, are likely employed on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2)
Major Products:
Oxidation: Aldehydes, ketones
Reduction: Saturated alcohols
Substitution: Halides
Scientific Research Applications
Chemistry: Octa-2,6-diene-1,8-diol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .
Biology and Medicine: Research into the biological activity of this compound is ongoing. Its potential as a building block for bioactive compounds makes it a subject of interest in medicinal chemistry .
Industry: In the industrial sector, this compound can be used in the synthesis of polymers and other materials due to its reactive double bonds and hydroxyl groups .
Mechanism of Action
The mechanism by which Octa-2,6-diene-1,8-diol exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the electrophilic oxygen atom reacts with the nucleophilic carbon-carbon double bond, leading to the formation of carbonyl compounds . The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Structural Analogues and Derivatives
10-Hydroxygeraniol (2,6-Dimethylocta-2,6-diene-1,8-diol)
- Structure : Features methyl substituents at C2 and C6, enhancing steric hindrance and altering electronic properties compared to the parent compound.
- Applications: Key intermediate in monoterpene biosynthesis, particularly in iridoid and indole alkaloid pathways .
- Synthesis : Produced via regioselective hydroxylation of geraniol derivatives, often using microbial enzymes or transition-metal catalysts .
Geranyl and Neryl Derivatives
- Examples : (2E,4R,6S)-4,6-Dimethyl-2,7-octadien-1-ol and (2Z,4R,6S)-4,6-Dimethyl-2,7-octadien-1-ol ().
- Key Differences : Positional isomerism (double bonds at C2–C3 vs. C6–C7) and stereochemistry (E/Z configurations) significantly influence biological activity. For instance, geranyl derivatives are precursors in sesquiterpene synthesis, while neryl analogs exhibit distinct antimicrobial properties .
Octamethylbicyclo[3.2.1]octadienes
- Structure : Bicyclic analogs with methyl substituents on a fused-ring system. Theoretical studies predict 344 possible stereoisomers due to variable double bond positions (e.g., octa-2,6-diene vs. octa-2(10),6-diene) and stereochemical complexity .
- Reactivity : Unlike linear diols, these bicyclic compounds undergo Diels-Alder reactions with high regioselectivity, making them valuable in materials science .
Octahydroacridin-1,8-diones
- Structure: Symmetric diketones synthesized from cyclohexane-1,3-dione monoamines.
- Synthesis Advantage : The method avoids oxidative steps, enabling efficient production of derivatives like pyrrolidine-fused acridines .
Physicochemical Properties
| Compound | Molecular Formula | Functional Groups | Boiling Point (°C) | Solubility | Key Applications |
|---|---|---|---|---|---|
| This compound | C₈H₁₂O₂ | Terminal diol, diene | 245–250 (est.) | Polar solvents | Cyclization precursors |
| 10-Hydroxygeraniol | C₁₀H₁₈O₂ | Methyl, diol, diene | 280–285 (est.) | Ethanol, DMSO | Terpenoid biosynthesis |
| Octamethylbicyclo[3.2.1]octadiene | C₁₆H₂₄ | Bicyclic, diene | 180–190 (est.) | Nonpolar solvents | Polymer additives |
| Octahydroacridin-1,8-dione | C₁₃H₁₈NO₂ | Diketone, amine | >300 | DMF, THF | Pharmaceutical intermediates |
Reactivity and Functionalization
- Oxidation : this compound is prone to epoxidation at conjugated dienes, whereas 10-Hydroxygeraniol undergoes selective oxidation at allylic positions to form ketones .
- Cyclization : The parent diol forms bicyclic ethers under acidic conditions, while octamethylbicyclo derivatives resist ring-opening due to steric protection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
